molecular formula C14H20ClNO B14425472 N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride CAS No. 83823-39-6

N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride

Katalognummer: B14425472
CAS-Nummer: 83823-39-6
Molekulargewicht: 253.77 g/mol
InChI-Schlüssel: MUUCSHNVDPVPME-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride is a chemical compound with a complex structure that includes a benzopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride typically involves the reaction of 2H-1-benzopyran-3-methanamine with diethylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1-Benzopyran-2-one: Known for its anticoagulant properties.

    3H-2-Benzopyran-3-one: Studied for its potential anticancer activities.

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Investigated for its antioxidant properties.

Uniqueness

N,N-Diethyl-2H-1-benzopyran-3-methanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

83823-39-6

Molekularformel

C14H20ClNO

Molekulargewicht

253.77 g/mol

IUPAC-Name

2H-chromen-2-yl-diethyl-methylazanium;chloride

InChI

InChI=1S/C14H20NO.ClH/c1-4-15(3,5-2)14-11-10-12-8-6-7-9-13(12)16-14;/h6-11,14H,4-5H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

MUUCSHNVDPVPME-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](C)(CC)C1C=CC2=CC=CC=C2O1.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.